

5-Bromo-3-nitrobenzene-1,2-diamine molecular structure

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Compound of Interest

Compound Name: 5-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B1520160

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An In-Depth Technical Guide to **5-Bromo-3-nitrobenzene-1,2-diamine**: Structure, Synthesis, and Applications

Introduction

5-Bromo-3-nitrobenzene-1,2-diamine is a substituted aromatic amine that serves as a highly versatile building block in organic synthesis. Its unique trifunctional nature, featuring vicinal amino groups, a bromine atom, and a nitro group, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development and materials science. The strategic placement of electron-donating amino groups and electron-withdrawing nitro and bromo groups on the benzene ring imparts distinct chemical properties, making it a valuable intermediate for the synthesis of pharmaceuticals, dyes, and fluorescent probes.^[1]

Molecular Structure and Physicochemical Properties

The molecular structure of **5-Bromo-3-nitrobenzene-1,2-diamine** is characterized by a benzene ring substituted with two adjacent amine groups at positions 1 and 2, a nitro group at position 3, and a bromine atom at position 5. This arrangement of functional groups creates a unique electronic and steric environment that dictates its reactivity.

Table 1: Physicochemical Properties of **5-Bromo-3-nitrobenzene-1,2-diamine**

Property	Value	Reference(s)
CAS Number	84752-20-5	[2][3]
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂	[3][4]
Molecular Weight	232.04 g/mol	[3][4]
Appearance	Red solid	[2]
Storage	2-8°C, inert atmosphere, protect from light	[3][5]
SMILES	BrC1cc(N)c(c(c1)--INVALID-LINK--[O-])N	[3]
Topological Polar Surface Area (TPSA)	95.18 Å ²	[3]
LogP	1.5217	[3]

```
graph "5_Bromo_3_nitrobenzene_1_2_diamine" {  
  layout=neato;  
  node [shape=plaintext];  
  edge [color="#202124"];
```

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// Atom nodes  
N1 [label="NH2", pos="1.5,2.6!"];  
N2 [label="NH2", pos="2.9,1.5!"];  
N3 [label="NO2", pos="-1.5,2.6!"];  
Br [label="Br", pos="-1.5,-2.6!"];  
C1 [label="C", pos="1.5,1.5!"];  
C2 [label="C", pos="1.5,-1.5!"];  
C3 [label="C", pos="0,-2.6!"];  
C4 [label="C", pos="-1.5,-1.5!"];
```

```
C5 [label="C", pos="-1.5,1.5!"];  
C6 [label="C", pos="0,2.6!"];
```

```
// Benzene ring bonds
```

```
C1 -- C2;  
C2 -- C3;  
C3 -- C4;  
C4 -- C5;  
C5 -- C6;  
C6 -- C1;
```

```
// Substituent bonds
```

```
C6 -- N1;  
C1 -- N2;  
C5 -- N3;  
C3 -- Br;  
}
```

Caption: 2D structure of **5-Bromo-3-nitrobenzene-1,2-diamine**.

Synthesis and Mechanism

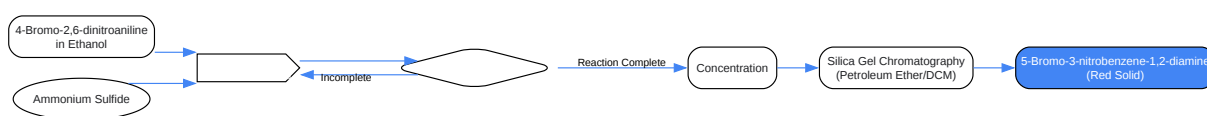
A common and effective method for the synthesis of **5-Bromo-3-nitrobenzene-1,2-diamine** is through the selective reduction of one of the nitro groups of a dinitroaniline precursor.^[2] This approach leverages the differential reactivity of the nitro groups, allowing for a controlled transformation.

Experimental Protocol: Synthesis from 4-Bromo-2,6-dinitroaniline

This protocol describes the synthesis of **5-Bromo-3-nitrobenzene-1,2-diamine** from 4-Bromo-2,6-dinitroaniline using ammonium sulfide as the reducing agent.^[2]

- **Reaction Setup:** In a round-bottom flask, suspend 4-bromo-2,6-dinitroaniline (21.2 mmol) in ethanol (150 mL).
- **Reagent Addition:** Add ammonium sulfide (21.2 mmol) to the mixture.
- **Reaction Conditions:** Heat the reaction mixture to 90°C and stir for 1 hour.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, an additional equivalent of ammonium sulfide may be added, and the reaction continued for another hour.[2]
- **Workup:** Upon completion, concentrate the mixture under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/dichloromethane (1:1) mixture to yield **5-Bromo-3-nitrobenzene-1,2-diamine** as a red solid.[2]

The mechanism of this reaction involves the nucleophilic attack of the sulfide ions on one of the nitro groups, leading to its reduction to an amino group, while the other nitro group remains intact. The choice of a mild reducing agent like ammonium sulfide is crucial for achieving this selectivity.



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Caption: Synthesis workflow for **5-Bromo-3-nitrobenzene-1,2-diamine**.

Spectroscopic Characterization

The structural elucidation of **5-Bromo-3-nitrobenzene-1,2-diamine** relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and amino substituents.
 - ^{13}C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of aromatic carbons attached to the different functional groups. Theoretical and experimental NMR studies on a series of nitrobenzene-1,2-diamines have been conducted, providing a basis for spectral interpretation.[\[6\]](#)
- Mass Spectrometry (MS):
 - Liquid Chromatography-Mass Spectrometry (LCMS) analysis of this compound typically shows characteristic isotopic peaks for bromine. The presence of bromine (with its two isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance) results in two mass peaks of similar intensity, $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{H}+2]^+$. For **5-Bromo-3-nitrobenzene-1,2-diamine**, these peaks are observed at m/z 230 and 232.[\[2\]](#)

Applications in Research and Drug Development

The trifunctional nature of **5-Bromo-3-nitrobenzene-1,2-diamine** makes it a valuable precursor in the synthesis of a wide range of complex organic molecules.

- Pharmaceutical Synthesis: The vicinal diamine moiety is a key functional group for the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are common scaffolds in many pharmaceutical agents. The bromo and nitro groups offer handles for further functionalization through reactions like cross-coupling and reduction, respectively. [\[7\]](#) This allows for the construction of highly substituted aromatic cores that are central to the structure of modern therapeutics, including kinase inhibitors.[\[7\]](#)
- Dye and Pigment Industry: Aromatic amines are fundamental components in the synthesis of azo dyes. The functional groups on **5-Bromo-3-nitrobenzene-1,2-diamine** allow it to be used as an intermediate in the production of specialized dyes and pigments.[\[1\]](#)

- **Materials Science:** The unique electronic properties conferred by the combination of electron-donating and electron-withdrawing groups make this compound and its derivatives of interest in the development of fluorescent probes and other advanced materials.[1]

Safety and Handling

Proper handling of **5-Bromo-3-nitrobenzene-1,2-diamine** is essential to ensure laboratory safety.

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.[8]
- **Handling:** Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
- **First Aid:**
 - In case of eye contact: Rinse cautiously with water for several minutes.[8]
 - In case of skin contact: Wash with plenty of soap and water.[8]
 - If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8]
 - If swallowed: Rinse mouth and consult a physician.

Conclusion

5-Bromo-3-nitrobenzene-1,2-diamine is a pivotal chemical intermediate with a rich and versatile reactivity profile. Its well-defined molecular structure, coupled with multiple functional groups, provides a robust platform for the synthesis of a diverse array of complex molecules. For researchers and scientists in drug development and materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and valuable compounds.

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